Phosfolan-methyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosfolan-methyl can be synthesized through the reaction of dimethyl phosphoramidate with 1,3-dithiolane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phosfolan-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidic acid derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phosphoric acid derivatives and dithiolane.
Substitution: It can undergo nucleophilic substitution reactions where the dimethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed
Oxidation: Phosphoramidic acid derivatives.
Hydrolysis: Phosphoric acid derivatives and dithiolane.
Substitution: Various substituted phosphoramidates.
Scientific Research Applications
Phosfolan-methyl has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Investigated for potential use in developing new insecticides with lower toxicity to humans.
Industry: Employed in agricultural settings for pest control, particularly in crops such as cotton and wheat.
Mechanism of Action
Phosfolan-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, paralysis, and eventually death of the pest . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Phosfolan-methyl is compared with other organophosphorus insecticides such as:
Phosfolan: Similar in structure but with different ester groups, leading to variations in toxicity and effectiveness.
Mephosfolan: Another organophosphorus compound with a similar mechanism of action but different physical properties and stability.
List of Similar Compounds
- Phosfolan
- Mephosfolan
- Dimethoate
- Malathion
This compound is unique due to its specific ester group, which influences its reactivity and effectiveness as an insecticide .
Properties
IUPAC Name |
N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXVDJFKMQCYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N=C1SCCS1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199211 | |
Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5120-23-0 | |
Record name | Phosfolan-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5120-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosfolan-methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005120230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSFOLAN-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077FAY08PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Phosfolan-methyl be used in combination with other pesticides or fungicides for broader pest and disease control in crops like wheat, corn, or cotton?
A2: While the provided research doesn't directly address this compound's use in combination with other pesticides for wheat, corn, or cotton, it does highlight its use in a seed-coating agent alongside fungicides like Carbendazim, and other pesticides like Triadimefon and Thiram for cotton seeds []. Further research is needed to determine the efficacy and safety of this compound combinations with other pesticides or fungicides for broader pest and disease control in various crops.
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